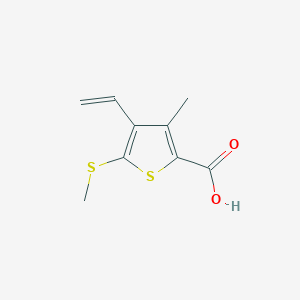

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-ethenyl-3-methyl-5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S2/c1-4-6-5(2)7(8(10)11)13-9(6)12-3/h4H,1H2,2-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMYUZFQKZPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C=C)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381131 | |

| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-63-8 | |

| Record name | 4-Ethenyl-3-methyl-5-(methylthio)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is a highly functionalized thiophene derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of methyl, methylthio, vinyl, and carboxylic acid substituents on the thiophene core offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a viable synthetic route to this target molecule, grounded in established chemical principles and supported by peer-reviewed literature. The presented pathway is designed to be logical, efficient, and adaptable for researchers in drug discovery and chemical development.

Synthetic Strategy Overview

The synthesis of this compound presents a fascinating challenge in regioselective functionalization of the thiophene ring. The proposed synthetic route, outlined below, commences with a commercially available substituted thiophene and proceeds through a series of key transformations including esterification, methylthiolation, formylation, olefination, and final hydrolysis. Each step has been carefully selected to ensure high yields and purities, while also considering the compatibility of functional groups present in the intermediates.

Physicochemical properties of substituted thiophene-2-carboxylic acids

An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiophene-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Modern Science

Thiophene-2-carboxylic acid is a five-membered, sulfur-containing heterocyclic compound that serves as a foundational structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous approved pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[2][3] The thiophene ring is often considered a bioisostere of the benzene ring, a substitution that can maintain or enhance biological activity while favorably modifying physicochemical properties such as metabolism and binding affinity.[1][4]

This guide provides a detailed examination of the core physicochemical properties of substituted thiophene-2-carboxylic acids, outlines the experimental protocols for their determination, and explores the profound implications of these properties for drug discovery and development. Understanding the interplay between molecular structure and physical characteristics is paramount for the rational design of novel therapeutic agents and functional materials.

Core Physicochemical Properties: A Quantitative Exploration

The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For thiophene-2-carboxylic acid derivatives, the most critical parameters are acidity (pKa), lipophilicity (logP), and solubility. These properties are not static; they are finely tuned by the nature and position of substituents on the thiophene ring.

Acidity (pKa): The Role of Electronic Effects

The pKa value is a measure of the strength of an acid in solution. It dictates the degree of ionization at a given pH, which in turn governs solubility, membrane permeability, and interactions with biological targets.[1] The parent thiophene-2-carboxylic acid has a pKa of approximately 3.49, making it a stronger acid than its bioisosteric counterpart, benzoic acid (pKa ≈ 4.20). This increased acidity is attributed to the electron-withdrawing nature of the sulfur atom in the thiophene ring, which helps to stabilize the resulting carboxylate anion.

The acidity of substituted thiophene-2-carboxylic acids is highly sensitive to the electronic effects of substituents at the C3, C4, and C5 positions. These effects can be broadly categorized as inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are EWGs. They pull electron density away from the carboxylic acid group. This inductive effect stabilizes the negatively charged carboxylate anion formed upon deprotonation, shifting the equilibrium towards dissociation and resulting in a lower pKa (stronger acid).[5][6] The effect is most pronounced when the substituent is at the C5 position, which is electronically analogous to the para-position in a benzoic acid system.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups are EDGs. They push electron density towards the carboxylic acid group. This destabilizes the carboxylate anion, making deprotonation less favorable and leading to a higher pKa (weaker acid).[5]

The quantitative relationship between substituent electronic properties and the acidity of aromatic acids is elegantly described by the Hammett equation .[7][8]

log(K/K₀) = ρσ

Where K is the dissociation constant of the substituted acid, K₀ is for the unsubstituted acid, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).[7][9] Studies have shown a strong linear correlation for substituted thiophene-2-carboxylic acids, confirming that these principles govern their acidity.[10]

Table 1: pKa Values for Selected Substituted Thiophene-2-Carboxylic Acids

| Substituent Position | Substituent | pKa | Effect on Acidity |

| - | -H (Parent) | 3.49[11] | Reference |

| 5- | -Cl | 3.03 | Stronger Acid |

| 5- | -Br | 3.03 | Stronger Acid |

| 5- | -I | 3.09 | Stronger Acid |

| 5- | -NO₂ | 2.50 | Much Stronger Acid |

| 4- | -CH₃ | 3.73 | Weaker Acid |

Note: Specific pKa values can vary slightly based on experimental conditions. The values presented are representative.

Lipophilicity (logP): Balancing for Bioavailability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[1] An optimal logP value (typically between 1 and 3 for oral drugs) is essential for passive diffusion across biological membranes.

The parent thiophene-2-carboxylic acid has an experimental logP of approximately 1.57-1.6.[11][12] Substituents can significantly alter this value:

-

Hydrophobic/Lipophilic Substituents: Adding nonpolar groups like alkyl chains or additional aromatic rings increases the molecule's overall lipophilicity, leading to a higher logP value .

-

Hydrophilic Substituents: Introducing polar groups such as hydroxyl (-OH) or amino (-NH₂) increases the molecule's affinity for the aqueous phase, resulting in a lower logP value .

Careful modulation of logP through substituent choice is a cornerstone of lead optimization in drug discovery.

Table 2: Predicted/Experimental logP Values for Selected Derivatives

| Compound | logP (approx.) |

| Thiophene-2-carboxylic acid | 1.6[12] |

| 5-Methylthiophene-2-carboxylic acid | 2.1 |

| 5-Chlorothiophene-2-carboxylic acid | 2.2 |

| 5-Nitrothiophene-2-carboxylic acid | 1.8 |

| Benzo[b]thiophene-2-carboxylic acid | 2.8[13] |

Note: These values are often calculated using computational models (e.g., cLogP) or determined experimentally via methods like shake-flask or RP-HPLC.

Solubility: A pH-Dependent Property

Solubility is the ability of a compound to dissolve in a solvent. For drug development, aqueous solubility is of primary importance. Thiophene-2-carboxylic acid itself is described as a white to light yellow crystalline powder with a water solubility of about 80 g/L at 20°C.[2][11][14] It is generally soluble in polar organic solvents.[2][15]

The solubility of these acids is heavily influenced by pH due to the ionizable carboxylic acid group.[15]

-

At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is less polar and generally has lower aqueous solubility.

-

At high pH (pH > pKa): The acid is primarily in its ionized, carboxylate form (-COO⁻). This anionic form is much more polar and exhibits significantly higher aqueous solubility.

This pH-dependent behavior is critical for formulation design and understanding how a drug will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

Experimental Protocols: A Guide to Characterization

The accurate determination of physicochemical properties is essential for building reliable structure-activity relationships (SAR). The following are standard, validated protocols for measuring pKa and logP.

Protocol 1: pKa Determination by Potentiometric Titration

This method provides a direct and reliable measurement of a compound's pKa by monitoring pH changes during neutralization.

Causality: The fundamental principle is that at the half-equivalence point of a titration of a weak acid with a strong base, the concentrations of the acidic and conjugate base forms are equal. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa.

Materials:

-

Substituted thiophene-2-carboxylic acid sample

-

Calibrated pH meter and electrode

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (or a suitable co-solvent if solubility is low)

-

Magnetic stirrer and stir bar

-

Burette

Step-by-Step Methodology:

-

Preparation: Accurately weigh a known amount of the thiophene derivative and dissolve it in a precise volume of deionized water.[1]

-

Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode. Begin gentle stirring.

-

Titration: Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL) from the burette.[1]

-

Recording: After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.[1]

-

Endpoint: Continue the titration well past the equivalence point, which is the steepest part of the titration curve.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point volume (Veq) from the inflection point of the curve (often found using the first or second derivative of the plot).

-

The pKa is the pH value on the curve that corresponds to half the equivalence point volume (Veq / 2).[1]

-

Protocol 2: logP Determination by Shake-Flask Method

This is the traditional "gold standard" method for measuring the partition coefficient.

Causality: This protocol directly measures the equilibrium distribution of a solute between two immiscible liquid phases (n-octanol and water), which is the definition of the partition coefficient. Using pre-saturated solvents ensures that the measurement reflects only the partitioning of the solute, not the mutual dissolution of the solvents themselves.

Materials:

-

n-Octanol and water, both pre-saturated with each other

-

Pure thiophene derivative

-

Glass flasks with stoppers

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Solvent Preparation: Prepare pre-saturated solvents by mixing equal volumes of n-octanol and water, shaking vigorously for several hours, and allowing the layers to separate completely overnight.[1]

-

Solution Preparation: Prepare a stock solution of the thiophene derivative in one of the phases (typically the one in which it is more soluble). The concentration should be low enough to avoid aggregation but high enough for accurate detection.

-

Partitioning: In a flask, combine known volumes of the pre-saturated n-octanol and pre-saturated water. Add a small, known volume of the stock solution.

-

Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the octanol and water layers.[1]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([C]oct) and the water layer ([C]water) using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log([C]oct / [C]water).

Conclusion and Future Outlook

The physicochemical properties of substituted thiophene-2-carboxylic acids are a direct consequence of their molecular structure. Acidity, lipophilicity, and solubility can be rationally modulated through the strategic placement of substituents with varying electronic and steric properties. A thorough understanding and accurate measurement of these parameters are not merely academic exercises; they are essential pillars of modern drug discovery and materials science.[3][4] By applying the principles and protocols outlined in this guide, researchers can accelerate the design and optimization of novel thiophene-based compounds with tailored properties for a wide range of therapeutic and technological applications.[2][14][16]

References

- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (No date).

- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. (2001). PubMed.

- Thiophene-2-carboxylic acid.

- Physicochemical properties of thiophene derivatives.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia Journal.

- 2-Thiophenecarboxylic acid.

- Benzo(b)thiophene-2-carboxylic acid.

- The Role of Thiophene Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Hammett equation.

- Substituent Effects.

- Studies on the Thiophene Compounds. III. Effects of Substituents on the Dissociation Constants of Thiophenecarboxylic and Thiopheneacetic Acid.

- 2-Thiophenecarboxylic acid.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- 2-Thiophenecarboxylic acid CAS#: 527-72-0.

- Hammett Equation. (No date). Mechanisms of Organic Reactions - Pharmacy 180.

- What is the influence of substituents on the acidity of the carboxylic acid?. (2016). Quora.

- The Hammett Equation and Linear Free Energy Relationship.

- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.

- Understanding the Hammett Equation.

- Therapeutic importance of synthetic thiophene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 12. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. nbinno.com [nbinno.com]

The Evolving Landscape of Thiophene Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Thiophene

Thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The versatility of the thiophene ring allows for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. This guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel thiophene derivatives, offering insights into their synthesis, mechanisms of action, and the experimental protocols for their evaluation.

The inherent biological significance of the thiophene nucleus is underscored by its presence in numerous FDA-approved drugs.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and its bio-isosteric relationship with the phenyl ring allows for the modulation of physicochemical properties to improve metabolic stability and binding affinity.[2] This guide will delve into the causality behind experimental choices in the design and synthesis of these potent molecules, providing a framework for the rational development of next-generation thiophene-based therapeutics.

I. Anticancer Activity of Thiophene Derivatives: Targeting Key Oncogenic Pathways

Thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[3] Their mechanisms of action are multifaceted and often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[3]

A. Mechanism of Action: Inhibition of EGFR Signaling

One of the primary mechanisms by which thiophene derivatives exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5] EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[6] Small molecule inhibitors, including certain thiophene derivatives, can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[6][7]

Molecular docking studies have provided valuable insights into the binding modes of thiophene derivatives within the EGFR active site, guiding the design of more potent and selective inhibitors.[4][8]

Caption: EGFR Signaling Pathway Inhibition by Thiophene Derivatives.

B. Quantitative Anticancer Activity Data

The in vitro anticancer activity of novel thiophene derivatives is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Thiophene Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | MCF7 (Breast) | 7.87 ± 2.54 | [9] |

| 5b | MCF7 (Breast) | 4.05 ± 0.96 | [9] |

| 5a | HCT116 (Colon) | 18.10 ± 2.51 | [9] |

| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [9] |

| 5a | A549 (Lung) | 41.99 ± 7.64 | [9] |

| 9b | A549 (Lung) | 92.42 ± 30.91 | [9] |

| 15b | A2780 (Ovarian) | 12 ± 0.17 | [2] |

| 15b | A2780CP (Ovarian) | 10 ± 0.15 | [2] |

| 2b | Hep3B (Liver) | 5.46 | [6] |

| 2d | Hep3B (Liver) | 8.85 | [6] |

| 2e | Hep3B (Liver) | 12.58 | [6] |

| 8e | A549 (Lung) | 0.302 | [10] |

| 8f | A549 (Lung) | 0.788 | [10] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

-

Compound Treatment: Add various concentrations of the thiophene derivatives to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Caption: A streamlined workflow for the MTT cell viability assay.

II. Antimicrobial Activity of Thiophene Derivatives: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[11][12]

A. Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial mechanism of thiophene derivatives is diverse and can involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[11] Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial potency of these compounds. For instance, the nature and position of substituents on the thiophene ring significantly influence their activity.[13] Molecular docking studies have helped to elucidate the binding interactions of these derivatives with microbial protein targets.[7]

B. Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Thiophene Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4F | Salmonella Typhi (XDR) | 3.125 | [13] |

| 4 | A. baumannii (Col-R) | 16 (MIC50) | [11] |

| 5 | A. baumannii (Col-R) | 16 (MIC50) | [11] |

| 8 | A. baumannii (Col-R) | 32 (MIC50) | [11] |

| 4 | E. coli (Col-R) | 8 (MIC50) | [11] |

| 5 | E. coli (Col-R) | 32 (MIC50) | [11] |

| 8 | E. coli (Col-R) | 32 (MIC50) | [11] |

| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [7] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[14][15][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[15]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the thiophene derivative and perform serial two-fold dilutions in a suitable broth medium in a 96-well plate.[16]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[15]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[16] Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 18-24 hours at 37°C for many bacteria).[16]

-

Result Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[15]

III. Anti-inflammatory Activity of Thiophene Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and thiophene derivatives have shown significant promise as anti-inflammatory agents.[1][17] Their therapeutic effects are often mediated through the modulation of key inflammatory pathways.

A. Mechanism of Action: Targeting the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[18] Certain thiophene derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[1][19]

Caption: NF-κB Signaling Pathway Inhibition by Thiophene Derivatives.

B. In Vivo Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.

| Thiophene Derivative | Dose | Inhibition of Edema (%) | Reference |

| 1c | - | Maximum inhibitory activity | [16] |

Note: The reference provides qualitative data on the maximum inhibitory activity of compound 1c without specifying the dose and exact percentage of inhibition.

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[20][21][22]

Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[22]

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week before the experiment. Divide the animals into control and treatment groups.

-

Compound Administration: Administer the thiophene derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically via oral or intraperitoneal injection. The control group receives the vehicle.[21]

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[21][22]

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group for each time point.

IV. Synthesis of Novel Thiophene Derivatives: Chemical Strategies

The synthesis of novel thiophene derivatives with enhanced biological activity is a dynamic area of research. Several synthetic methodologies are employed, with the choice of method often depending on the desired substitution pattern.

A. Key Synthetic Routes

-

Gewald Reaction: This is a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[23]

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[2]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are powerful tools for the functionalization of pre-formed thiophene rings, allowing for the introduction of a wide variety of substituents.[2]

The strategic selection of starting materials and reaction conditions is crucial for achieving the desired chemical diversity and optimizing the biological activity of the final compounds.

V. Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the significant biological activities of novel thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the thiophene scaffold, coupled with a growing understanding of its structure-activity relationships, continues to drive the development of new and improved therapeutic agents.

Future research in this field will likely focus on:

-

The design and synthesis of highly selective and potent thiophene derivatives targeting specific molecular pathways with minimal off-target effects.

-

The use of computational tools, such as molecular docking and dynamics simulations, to guide the rational design of next-generation inhibitors.

-

The exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of thiophene-based drugs.

-

The investigation of thiophene derivatives in combination therapies to overcome drug resistance and improve patient outcomes.

The continued exploration of the chemical and biological properties of thiophene derivatives holds immense promise for addressing some of the most pressing challenges in modern medicine.

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies. ACS Omega. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

-

Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry. [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. ResearchGate. [Link]

-

Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

In Silico Prediction of EGFR Inhibitors from Thiophene Derivatives. DergiPark. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

-

Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. [Link]

-

of structure-activity relationship (SAR) of target compounds as in vitro anticancer agents against NCI 60 human cancer cell lines relying on the GI % mean values. ResearchGate. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. NIH. [Link]

-

Extended structure-activity study of thienopyrimidine-based EGFR inhibitors with evaluation of drug-like properties. ResearchGate. [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. ResearchGate. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

-

Insights from the molecular docking analysis of EGFR antagonists. PMC - NIH. [Link]

-

Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. MDPI. [Link]

-

Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC - NIH. [Link]

-

Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. MDPI. [Link]

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. jpsbr.org [jpsbr.org]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamscience.com [benthamscience.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

CAS Number: 175202-63-8

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this guide synthesizes information on its structural characteristics, predicted properties, and the broader context of thiophene chemistry. It outlines general methodologies for the synthesis and characterization of similar compounds, discusses potential applications based on its structural motifs, and provides essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related thiophene compounds.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide range of biological activities and applications in materials science.[1][2] The thiophene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The unique electronic properties of the sulfur-containing aromatic ring also make thiophene-based molecules valuable in the development of organic electronics.

This compound (CAS 175202-63-8) is a polysubstituted thiophene that combines several key functional groups: a carboxylic acid, a vinyl group, a methyl group, and a methylthio group. This combination of functionalities suggests a versatile chemical reactivity and a potential for diverse applications. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the vinyl group can participate in polymerization and various addition reactions. The methyl and methylthio groups can influence the electronic properties and steric interactions of the molecule.

This guide aims to provide a detailed technical overview of this compound, drawing upon the established chemistry of related thiophene derivatives to infer its properties and potential.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₀O₂S₂ | Confirmed by chemical supplier databases. |

| Molecular Weight | 214.31 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Carboxylic acids with similar molecular weights are typically solids. |

| Melting Point | Not available | Expected to be a distinct melting point, characteristic of a crystalline solid. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group may impart some water solubility, but the overall molecule is largely nonpolar. |

| pKa | Estimated to be around 3-5 | Typical range for carboxylic acids. |

Synthesis and Reaction Pathways

A definitive, published synthesis protocol for this compound has not been identified. However, based on established thiophene chemistry, a plausible synthetic route can be conceptualized. The Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes, and subsequent functional group transformations are common strategies for building substituted thiophenes.[5]

A potential, though unverified, synthetic pathway could involve the construction of a substituted thiophene ring followed by the introduction or modification of the vinyl and methylthio groups.

Caption: Conceptual synthetic pathway for this compound.

Note: This represents a generalized approach. The actual synthesis would require significant experimental optimization and is not based on a published procedure for this specific molecule.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the key spectroscopic features of this compound based on its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Carboxylic acid (-COOH) | 10 - 13 | Singlet (broad) | Typical for carboxylic acid protons. |

| Vinyl (-CH=CH₂) | 5.0 - 7.0 | Complex multiplet | Characteristic region for vinyl protons with coupling to each other. |

| Thiophene ring proton | 6.5 - 8.0 | Singlet | The thiophene ring is fully substituted, so no ring protons are expected. This is an important structural feature to confirm. |

| Methylthio (-SCH₃) | 2.0 - 2.5 | Singlet | Typical chemical shift for a methyl group attached to a sulfur atom. |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic acid (-COOH) | 165 - 185 | Characteristic of a carboxylic acid carbonyl carbon. |

| Thiophene ring carbons | 120 - 150 | Typical range for carbons in a thiophene ring. |

| Vinyl (-CH=CH₂) | 110 - 140 | Characteristic region for sp² hybridized carbons of a vinyl group. |

| Methylthio (-SCH₃) | 10 - 20 | Typical chemical shift for a methyl group attached to sulfur. |

| Methyl (-CH₃) | 10 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (vinyl and methyl) | 3100 - 2850 | Medium to Strong |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong |

| C=C stretch (vinyl and thiophene) | 1680 - 1500 | Medium to Weak |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| C-S stretch | 800 - 600 | Medium to Weak |

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (214.31). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Potential Applications in Research and Drug Development

The structural features of this compound suggest several potential areas of application:

-

Medicinal Chemistry: As a substituted thiophene-2-carboxylic acid, it could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. Thiophene-based compounds have been explored for a wide range of biological activities, and this molecule could be a valuable intermediate in the discovery of new drugs.[1][2][3][4]

-

Polymer Chemistry: The presence of a vinyl group allows for its use as a monomer in the synthesis of novel polymers. Thiophene-containing polymers are of significant interest for their conductive and electronic properties, with applications in organic electronics.

-

Materials Science: The molecule could be used in the development of new materials with specific optical or electronic properties.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the care afforded to all new chemical entities. General safety precautions for handling thiophene derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a multifaceted thiophene derivative with potential applications in medicinal chemistry and materials science. While a detailed experimental characterization is not yet publicly available, this guide provides a solid foundation for researchers by outlining its predicted properties, potential synthetic strategies, and necessary safety precautions. Further experimental investigation is required to fully elucidate the chemical and biological properties of this compound and to explore its potential in various scientific and industrial applications.

References

- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH)

- Thiophene nucleus has been established as the potential entity in the largely growing chemical world of heterocyclic compounds possessing promising pharmacological characteristics. (Source: Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica)

- Thiophene, a five-membered heterocyclic moiety containing one sulfur atom, possesses aromaticity. Among the sulfur-containing heterocyclic receptor systems, the synthesis of thiophene and its derivatives has drawn significant attention in the field of pharmaceutical chemistry for exhibiting a wide range of biological activities.

- Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents. (Source: The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem)

- The Gewald synthesis is the usual route to 2-aminothiophenes. (Source: Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica)

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journalwjarr.com [journalwjarr.com]

A Comprehensive Spectroscopic and Analytical Guide to 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, a molecule of interest for researchers in drug development and materials science. The document is structured to offer not only predicted spectroscopic data but also the underlying scientific principles and practical experimental protocols for its characterization.

Introduction and Molecular Overview

This compound (CAS: 175202-63-8) is a substituted thiophene derivative with a molecular formula of C9H10O2S2 and a molecular weight of 214.3 g/mol .[1] Its structure, featuring a carboxylic acid, a vinyl group, a methyl group, and a methylthio group attached to a central thiophene ring, suggests a rich and informative spectroscopic profile. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will serve as a valuable resource for scientists undertaking the synthesis and characterization of this molecule.

Caption: Molecular Structure of the Target Compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region and is exchangeable with D₂O.[2][3] |

| ~6.8-7.2 | Doublet of Doublets | 1H | Vinyl -CH= | The vinyl proton attached to the thiophene ring is expected to be in this region, split by the two geminal protons. |

| ~5.3-5.6 | Doublet | 1H | Vinyl =CH₂ (trans) | One of the terminal vinyl protons. |

| ~5.1-5.4 | Doublet | 1H | Vinyl =CH₂ (cis) | The other terminal vinyl proton. |

| ~2.5 | Singlet | 3H | -S-CH₃ | The methyl protons of the methylthio group are typically deshielded by the sulfur atom. |

| ~2.3 | Singlet | 3H | Ring -CH₃ | The methyl protons attached to the thiophene ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| ~140-145 | Thiophene C (C-COOH) | Quaternary carbon attached to the carboxylic acid. |

| ~135-140 | Thiophene C (C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~130-135 | Thiophene C (C-Vinyl) | Quaternary carbon attached to the vinyl group. |

| ~125-130 | Thiophene C (C-S-CH₃) | Quaternary carbon attached to the methylthio group. |

| ~120-125 | Vinyl -CH= | The internal carbon of the vinyl group. |

| ~115-120 | Vinyl =CH₂ | The terminal carbon of the vinyl group. |

| ~15-20 | -S-CH₃ | The carbon of the methylthio group. |

| ~13-18 | Ring -CH₃ | The carbon of the ring-attached methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Rationale |

| 2500-3300 | Strong | Very Broad | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid.[2][4] |

| ~1710 | Strong | Sharp | C=O stretch | Typical for a dimeric carboxylic acid. Conjugation with the thiophene ring may lower this frequency slightly.[2][3] |

| ~1630 | Medium | Sharp | C=C stretch (vinyl) | Alkene C=C stretching vibration.[5] |

| ~1500-1550 | Medium | Sharp | C=C stretch (thiophene ring) | Aromatic ring stretching vibrations.[6] |

| ~1200-1300 | Strong | Broad | C-O stretch | Coupled with O-H bending in carboxylic acids. |

| ~910 & ~990 | Medium | Sharp | =C-H bend (vinyl) | Out-of-plane bending vibrations for a monosubstituted alkene. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 214 is expected, corresponding to the molecular weight of the compound. The intensity may be moderate due to the potential for fragmentation.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 197, resulting from the cleavage of the hydroxyl radical from the carboxylic acid group.[7][8]

-

Loss of -COOH (M-45): A peak at m/z = 169, corresponding to the loss of the entire carboxyl group.[7][8]

-

Loss of -CH₃ (M-15): A peak at m/z = 199, from the loss of a methyl radical from either the ring or the methylthio group.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the carboxylic acid itself, other complex rearrangements involving the vinyl and methylthio groups could occur.[9]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for analyzing conjugated systems.

Predicted UV-Vis Absorption

The molecule possesses a conjugated system involving the thiophene ring, the vinyl group, and the carboxylic acid. This is expected to result in strong UV absorption.

-

λ_max: An absorption maximum is predicted in the range of 250-300 nm, corresponding to π-π* electronic transitions within the conjugated system.[10][11] The exact position will be influenced by the solvent used for the analysis.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential.

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

For unambiguous assignment, consider 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).

-

IR Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[12]

MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire data in both positive and negative ion modes if using Electrospray Ionization (ESI) to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

UV-Vis Sample Preparation and Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Acquisition: Record the spectrum over a range of 200-800 nm, using the pure solvent as a blank.

Data Validation and Structural Confirmation

A definitive structural confirmation of this compound requires a holistic analysis of all collected spectroscopic data. The experimental results should be compared against the predicted values tabulated in this guide. Discrepancies may indicate the presence of impurities, residual solvent, or an incorrect structure. The combination of an accurate mass measurement, the correct number and type of signals in the ¹H and ¹³C NMR spectra, and the presence of key functional group absorptions in the IR spectrum provides a robust and self-validating system for structural elucidation.

References

- Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing.

-

UV-vis absorption spectra of (a) thiophene[13]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at:

- The Ultraviolet Spectra of the Thiophene Derivatives.

- This compound. Guidechem.

- 3-METHYL-5-(METHYLTHIO)-4-VINYLTHIOPIENE-2-CARBOXYLIC ACID. Finetech Industry Limited.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Published September 30, 2024.

- Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Published September 20, 2023.

- Table of Characteristic IR Absorptions.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi. Published October 11, 2024.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023.

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Published January 25, 2023.

- Mass Spectrometry: Fragmentation.

Sources

- 1. This compound | CAS: 175202-63-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. echemi.com [echemi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Structure elucidation of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive framework for the structural elucidation of the novel compound, this compound. In the absence of published empirical data for this specific molecule, this document outlines a systematic approach leveraging foundational principles of spectroscopic analysis and extensive data from analogous chemical structures. We will dissect the anticipated outcomes from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each section is designed to not only predict the spectral features but also to explain the underlying chemical principles, offering a robust guide for researchers encountering this or structurally related molecules. This whitepaper serves as a self-validating protocol, grounded in established scientific literature, to confidently ascertain the molecular architecture of the target compound.

Introduction: The Architectural Challenge

The compound this compound presents a unique structural puzzle. Its substituted thiophene core is adorned with a diverse array of functional groups: a carboxylic acid, a methyl group, a vinyl group, and a methylthio group. Each of these moieties imparts distinct electronic and steric influences on the thiophene ring, which will be reflected in its spectroscopic fingerprint. The precise arrangement of these substituents is critical to its chemical properties and potential applications. This guide will walk through the logical sequence of experiments and data interpretation required to unequivocally confirm its structure.

Molecular Structure:

Caption: Predicted structure of this compound.

Mass Spectrometry: The Molecular Weight and Fragmentation Blueprint

Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition, followed by structural clues from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step is to determine the exact mass of the molecular ion.

-

Predicted Molecular Formula: C₉H₁₀O₂S₂[1]

-

Predicted Monoisotopic Mass: 214.0071

An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) of this value would confirm the elemental composition.

Electron Ionization (EI) Fragmentation Analysis

EI-MS will induce reproducible fragmentation, offering insights into the molecule's connectivity.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical from the Methylthio Group: A prominent fragmentation pathway for thioethers involves the cleavage of the S-CH₃ bond, which would result in an [M-15]⁺ ion.

-

Loss of a Hydroxyl Radical: Carboxylic acids readily lose a hydroxyl radical (•OH), leading to an [M-17]⁺ acylium ion.

-

Loss of Water (Ortho-Effect): For 3-substituted thiophene-2-carboxylic acids, an "ortho-effect" can activate the elimination of water, producing an [M-18]⁺ ion.[2][3]

-

Loss of the Carboxyl Group: Decarboxylation can occur, leading to the loss of COOH (45 Da) or CO₂ (44 Da).

-

Cleavage of the Vinyl Group: Loss of the vinyl group (27 Da) is another possible fragmentation.

Table 1: Predicted Prominent Ions in the EI Mass Spectrum

| m/z (predicted) | Ion Structure | Comments |

| 214 | [C₉H₁₀O₂S₂]⁺• | Molecular Ion (M⁺•) |

| 199 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group |

| 197 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |

| 196 | [M - H₂O]⁺• | Loss of water, potentially via an ortho-effect[2][3] |

| 169 | [M - COOH]⁺ | Loss of the carboxyl group |

| 187 | [M - C₂H₃]⁺ | Loss of the vinyl group |

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-H Stretches:

-

Aromatic/Vinyl C-H: Weak to medium bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4]

-

Aliphatic C-H: Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

-

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹, indicative of a conjugated carboxylic acid.

-

C=C Stretches:

-

Thiophene Ring: Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.[5]

-

Vinyl Group: A band around 1640-1620 cm⁻¹ is anticipated for the C=C stretch of the vinyl group.

-

-

C-H Bends (Vinyl Group): Out-of-plane bending vibrations for the vinyl group should produce strong bands in the 1000-900 cm⁻¹ region.[6]

-

C-S Stretch: A weak absorption in the fingerprint region, typically around 800-600 cm⁻¹, may be attributable to the C-S bond in the thiophene ring.[7]

Table 2: Predicted Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Predicted Intensity |

| 3300-2500 | Carboxylic Acid | O-H Stretch | Strong, Broad |

| 3100-3000 | Vinyl & Thiophene | C-H Stretch | Medium to Weak |

| 2980-2850 | Methyl Groups | C-H Stretch | Medium to Weak |

| 1725-1700 | Carboxylic Acid | C=O Stretch | Strong |

| 1640-1620 | Vinyl Group | C=C Stretch | Medium |

| 1600-1450 | Thiophene Ring | C=C Stretch | Medium to Weak |

| 1000-900 | Vinyl Group | C-H Bend (out-of-plane) | Strong |

| 800-600 | Thiophene Ring | C-S Stretch | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, will provide the definitive evidence for the proposed structure.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, in the range of 10-13 ppm. Its position can be concentration and solvent-dependent, and it will exchange with D₂O.

-

Vinyl Protons (-CH=CH₂): This will be a complex multiplet system.

-

The proton on the carbon attached to the thiophene ring (α-proton) is expected to be a doublet of doublets, likely in the 6.5-7.5 ppm region.

-

The two terminal protons (β-protons) will be distinct (cis and trans to the thiophene ring) and will appear as doublets of doublets, likely in the 5.0-6.0 ppm range. They will show geminal, cis, and trans coupling.

-

-

Thiophene Ring Protons: With the thiophene ring being fully substituted, no signals from ring protons are expected.

-

Methylthio Protons (-SCH₃): A sharp singlet, integrating to 3 protons, is predicted in the 2.4-2.7 ppm region.

-

Methyl Protons (-CH₃): A sharp singlet, integrating to 3 protons, is expected in the 2.2-2.5 ppm region.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Predicted δ (ppm) | Integration | Multiplicity | Assignment |

| 10.0 - 13.0 | 1H | Broad Singlet | -COOH |

| 6.5 - 7.5 | 1H | Doublet of Doublets | Vinyl -CH= |

| 5.0 - 6.0 | 2H | Doublets of Doublets | Vinyl =CH₂ |

| 2.4 - 2.7 | 3H | Singlet | -SCH₃ |

| 2.2 - 2.5 | 3H | Singlet | -CH₃ |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be invaluable to distinguish between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Signals:

-

Carboxylic Carbon (-COOH): Expected in the 165-180 ppm range.

-

Thiophene Ring Carbons: Four signals are expected in the aromatic region (approx. 120-150 ppm). The carbons bearing substituents will have distinct chemical shifts.

-

Vinyl Carbons (-CH=CH₂): Two signals are predicted, one for the internal carbon (deshielded, ~130-140 ppm) and one for the terminal carbon (shielded, ~110-125 ppm).

-

Methylthio Carbon (-SCH₃): Expected in the 15-25 ppm range.

-

Methyl Carbon (-CH₃): Expected in the 10-20 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Predicted δ (ppm) | Carbon Assignment |

| 165 - 180 | C=O (Carboxylic Acid) |

| 120 - 150 | 4 x Thiophene Ring Carbons |

| 130 - 140 | Vinyl -CH= |

| 110 - 125 | Vinyl =CH₂ |

| 15 - 25 | -SCH₃ |

| 10 - 20 | -CH₃ |

2D NMR Spectroscopy: Assembling the Pieces

2D NMR experiments are crucial for confirming the connectivity of the atoms.

Workflow for 2D NMR Analysis:

Caption: Workflow for NMR-based structure elucidation.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. The key expected correlation is within the vinyl group, connecting the α-proton to the two β-protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum will link each proton signal to its directly attached carbon.[6][8] This will definitively assign the carbon signals for the methyl, methylthio, and vinyl groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule, as it reveals 2- and 3-bond correlations between protons and carbons.[6][8]

Key Predicted HMBC Correlations:

-

The protons of the 3-methyl group should show a correlation to the C2, C3, and C4 carbons of the thiophene ring.

-

The protons of the vinyl group will show correlations to the C3 and C4 carbons of the thiophene ring.

-

The protons of the 5-methylthio group should correlate to the C5 carbon of the thiophene ring.

-

The carboxylic acid proton , if observable in the HMBC, may show a correlation to the C2 and C3 carbons of the thiophene ring.

Sources

- 1. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes | Semantic Scholar [semanticscholar.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-Depth Technical Guide to the Discovery and Isolation of Novel Thiophene Natural Products

Abstract

Thiophene-containing natural products, predominantly found in the Asteraceae family, represent a unique class of secondary metabolites with a broad spectrum of compelling biological activities, including antimicrobial, antiviral, and cytotoxic properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the core methodologies for the discovery and isolation of novel thiophene natural products. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a self-validating system of protocols. We will traverse the entire workflow from initial extraction and chromatographic separation to final structure elucidation by spectroscopic techniques, all grounded in authoritative scientific literature.

Introduction: The Chemical Ecology and Therapeutic Potential of Thiophenes

Naturally occurring thiophenes are a fascinating and relatively small family of metabolites characterized by the presence of one to five thiophene rings.[1] These compounds are most famously produced by plants in the Asteraceae family, such as those from the genera Tagetes (marigolds), Echinops, and Artemisia.[1][2] Biosynthetically, they are derived from fatty acids or polyacetylenes, which explains the common presence of acetylenic side chains. The production of these sulfur-containing compounds is believed to be a chemical defense mechanism against pathogens, herbivores, and competing plants.

The therapeutic potential of thiophene natural products is significant and continues to be an active area of research. Their diverse bioactivities include:

-

Antimicrobial and Antifungal Activity: Many thiophenes exhibit potent activity against a range of bacteria and fungi.[3]

-

Antiviral Properties: Certain thiophenes have demonstrated the ability to inhibit viral replication.

-

Cytotoxic and Anticancer Effects: The unique chemical structures of some thiophenes make them promising candidates for anticancer drug discovery.

-

Nematicidal and Insecticidal Activity: Their role in chemical defense translates to potential applications in agriculture as biopesticides.[3]

The discovery of novel thiophenes with unique structural features and enhanced biological activities is a key objective for natural product chemists and pharmacognosists. This guide will provide the technical foundation for such endeavors.

The Workflow for Thiophene Discovery and Isolation

The successful discovery and isolation of novel thiophene natural products is a systematic process that begins with the collection and extraction of the source material and culminates in the purification and structural identification of the individual compounds. The following diagram illustrates the overarching workflow.

Caption: A generalized workflow for the discovery and isolation of novel thiophene natural products.

Step-by-Step Methodologies

Extraction of Thiophenes from Plant Material

The initial step in isolating thiophene natural products is the efficient extraction from the source material, typically the roots of Asteraceae plants where they are most abundant.[4] The choice of solvent and extraction method is critical for maximizing the yield of thiophenes while minimizing the co-extraction of interfering compounds.

Protocol: Optimized Ultrasonic-Assisted Extraction of Thiophenes from Tagetes Roots [4]

-

Plant Material Preparation:

-

Thoroughly wash the collected plant roots to remove soil and debris.

-

Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Solvent Selection:

-

Ultrasonic-Assisted Extraction:

-

Place 5 g of the powdered root material into a 250 mL Erlenmeyer flask.

-

Add 100 mL of 95% ethanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 2 hours at room temperature.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the residue two more times to ensure complete extraction.

-